molecular formula C15H22N2O3 B5275020 METHYL 2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETATE

METHYL 2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETATE

Cat. No.: B5275020
M. Wt: 278.35 g/mol
InChI Key: BGFMHKUSTMMIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivative .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions using similar synthetic routes. The key steps include the preparation of intermediates, cyclization, and purification processes to obtain high yields of the target compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act on adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. The compound may bind to these receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • Methyl [4-(2-methoxyphenyl)-1-piperazinyl]acetate
  • Methyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate

Comparison: Methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate is unique due to its specific substitution pattern on the piperazine ring. Compared to similar compounds, it may exhibit different biological activities and pharmacokinetic profiles. The presence of the ethoxy group can influence its binding affinity and selectivity towards molecular targets, making it distinct in its applications and effects .

Properties

IUPAC Name

methyl 2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-20-14-7-5-4-6-13(14)17-10-8-16(9-11-17)12-15(18)19-2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFMHKUSTMMIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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